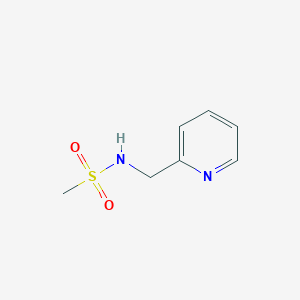

N-(pyridin-2-ylmethyl)methanesulfonamide

Description

BenchChem offers high-quality N-(pyridin-2-ylmethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-ylmethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(pyridin-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-6-7-4-2-3-5-8-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COZJGYDYFGRADG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74351-44-3 | |

| Record name | N-(pyridin-2-ylmethyl)methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance and Research Context of Methanesulfonamide Derivatives

Methanesulfonamide (B31651) derivatives are a class of organic compounds characterized by the presence of a methanesulfonyl group attached to a nitrogen atom. This functional group, a subset of the larger sulfonamide family, is a cornerstone in drug design and development. ajchem-b.comajchem-b.com Historically, sulfonamides were revolutionary as the first broadly effective antibacterial agents used systemically, predating the antibiotic era initiated by penicillin. wikipedia.orgresearchgate.net

The significance of the methanesulfonamide moiety in medicinal chemistry is multifaceted:

Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups, such as amides or carboxylic acids. researchgate.netnih.gov This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. researchgate.net

Diverse Biological Activities: Beyond their original antibacterial use, methanesulfonamide derivatives have been developed to exhibit a wide array of biological activities. ajchem-b.comresearchgate.net These include anti-inflammatory, anticancer, and HMG-CoA reductase inhibitory activities. nih.govresearchgate.netnih.gov

Enzyme Inhibition: The sulfonamide functional group is crucial for the activity of various enzyme inhibitors. For instance, it is found in drugs that inhibit carbonic anhydrase, an enzyme implicated in conditions like glaucoma. ajchem-b.comajchem-b.com

Synthetic Versatility: In synthetic chemistry, sulfonamides serve as versatile building blocks for creating a diverse range of pharmaceutical compounds. ajchem-b.comajchem-b.com

The pyridine (B92270) nucleus, another key feature of N-(pyridin-2-ylmethyl)methanesulfonamide, is also a prevalent scaffold in pharmaceuticals and agrochemicals. Its inclusion in a molecule can significantly influence its biological and chemical properties. nih.gov The combination of the methanesulfonamide group and the pyridine ring in a single molecule, therefore, presents a rich area for chemical exploration and the development of novel compounds.

Overview of the Chemical Compound S Research Landscape

Research on N-(pyridin-2-ylmethyl)methanesulfonamide, while not as extensive as that for some blockbuster drugs, is primarily centered on its utility as a synthetic intermediate. It serves as a precursor or a reference compound in the synthesis of more complex molecules with potential therapeutic applications.

Chemical Properties and Identification

The fundamental chemical properties of N-(pyridin-2-ylmethyl)methanesulfonamide are well-defined, allowing for its unambiguous identification and use in further research.

| Property | Data |

| CAS Number | 120935-16-6 |

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | N-(pyridin-2-ylmethyl)methanesulfonamide |

| SMILES | CS(=O)(=O)NCC1=NC=CC=C1 |

| InChIKey | COZJGYDYFGRADG-UHFFFAOYSA-N |

Data sourced from available chemical databases. matrix-fine-chemicals.com

Synthesis and Application

The synthesis of N-(pyridin-2-ylmethyl)methanesulfonamide and related structures typically involves the reaction of a pyridine-containing amine with methanesulfonyl chloride. For example, a general approach for creating similar sulfonamides involves reacting a compound like 2-aminopyridine (B139424) with a sulfonyl chloride (such as tosyl chloride) in an alkaline solution. researchgate.net This straightforward synthetic accessibility makes it a valuable component in chemical libraries used for drug screening and discovery.

While specific, large-scale studies focusing solely on the biological activity of N-(pyridin-2-ylmethyl)methanesulfonamide are limited, its structural motifs are present in compounds investigated for various therapeutic effects. For instance, research into novel HMG-CoA reductase inhibitors has explored pyrimidine (B1678525) derivatives containing a methanesulfonamide (B31651) group, highlighting the pharmaceutical relevance of this chemical arrangement. nih.gov Similarly, other studies have synthesized and evaluated methanesulfonamide derivatives for their anti-inflammatory and anticancer activities. nih.gov

Scope and Objectives of the Research Outline

Established Synthetic Routes to the Core Scaffold

Traditional synthetic methodologies for constructing N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues often rely on building the molecule from pyrrolidine (B122466) or pyridine (B92270) precursors, or through fundamental organic reactions like nucleophilic substitutions and condensations.

The pyrrolidine ring is a significant structural motif in many natural products and synthetic drugs, serving as a versatile building block. mdpi.com Synthetic strategies often begin with a pre-existing pyrrolidine ring, which is then functionalized to lead to the desired target molecule. mdpi.com For instance, (S)-(1-ethylpyrrolidin-2-yl)methanamine can be reacted with specific acid derivatives to form complex pyrrolidine-containing compounds. mdpi.com

One approach involves the use of azomethine ylides in cycloaddition reactions to construct the pyrrolidine ring system. mdpi.com These ylides, often generated in situ from the condensation of an amino acid like sarcosine (B1681465) with an aldehyde or ketone, react with various dipolarophiles to yield highly substituted pyrrolidines. mdpi.com This methodology allows for the regioselective synthesis of complex structures, including spiro-pyrrolidines, which can be further modified. mdpi.com For example, the reaction of an azomethine ylide with a suitable dipolarophile can yield a pyrrolidine core that can be subsequently elaborated to introduce the pyridylmethyl and methanesulfonamide groups.

| Precursor Type | Reaction | Product Type | Reference |

| Azomethine Ylide | 1,3-Dipolar Cycloaddition | Substituted Pyrrolidines | mdpi.com |

| (S)-(1-ethylpyrrolidin-2-yl)methanamine | Acylation/Amidation | Pyrrolidine Derivatives | mdpi.com |

This table summarizes pyrrolidine-based synthetic strategies for creating precursors for complex molecules.

Synthesizing the target scaffold by starting with a pyridine ring is a common and direct approach. baranlab.org These methods typically involve the functionalization of a pre-existing pyridine core. A primary method involves reacting 2-aminopyridine (B139424) with a sulfonyl chloride, such as tosyl chloride or methanesulfonyl chloride, in an aqueous alkaline solution at ambient temperature to form the sulfonamide linkage. researchgate.net This reaction is a straightforward way to introduce the sulfonamide group onto the pyridine ring.

Another strategy is the direct C-H functionalization of the pyridine ring. chemrxiv.org This modern approach allows for the introduction of a sulfonyl group directly onto the pyridine backbone without pre-functionalization. The process can involve activating the pyridine ring with an agent like triflic anhydride, followed by the addition of a sulfinate salt mediated by a base. chemrxiv.org By carefully selecting the base, such as N-methylpiperidine, regioselective C4-sulfonylation can be achieved. chemrxiv.org

| Starting Material | Reagent(s) | Reaction Type | Product | Reference |

| 2-Aminopyridine | Sulfonyl Chloride, Base | Sulfonylation | N-(Pyridin-2-yl)sulfonamide | researchgate.net |

| Pyridine | Triflic Anhydride, Sulfinate Salt, Base | C-H Sulfonylation | C4-Sulfonylated Pyridine | chemrxiv.org |

This interactive table outlines common pyridine-based approaches to sulfonamide synthesis.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for synthesizing substituted pyridines. chemrxiv.org This reaction is particularly effective on pyridine rings that are activated by electron-withdrawing groups or by forming a pyridinium (B92312) salt. For example, 2-halopyridines can serve as electrophiles, reacting with a wide range of nucleophiles. chemrxiv.org The synthesis of the N-(pyridin-2-ylmethyl)methanesulfonamide scaffold can be envisioned through the reaction of 2-halopyridine with methanesulfonamide under basic conditions. The reactivity in these SNAr reactions is influenced by the leaving group, with an observed order of 2-CN ≥ 4-CN > 2-F ∼ 2-Cl ∼ 2-Br ∼ 2-I in reactions with N-methylpyridinium compounds. researchgate.net

Condensation reactions provide another classical route. For instance, the condensation of a sulfonamide with glyoxal (B1671930) has been investigated, leading to various complex products. nih.gov A general approach could involve the condensation of 2-pyridinecarboxaldehyde (B72084) with methanesulfonamide, followed by reduction of the resulting imine to form the desired N-(pyridin-2-ylmethyl)methanesulfonamide. The Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia, is a classic method for constructing the pyridine ring itself, which can then be functionalized. baranlab.org

Transition Metal-Catalyzed Synthetic Strategies

Modern organic synthesis frequently utilizes transition metal catalysts to achieve high efficiency, selectivity, and functional group tolerance. Palladium and copper complexes are particularly prominent in the formation of C-N bonds necessary for the synthesis of sulfonamides.

Palladium-catalyzed cross-coupling reactions are a cornerstone for forming C-N bonds. A convenient and high-yielding method involves the cross-coupling of methanesulfonamide with aryl bromides and chlorides. nih.gov This approach avoids the use of potentially genotoxic reagents like methanesulfonyl chloride reacting with an aniline. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as [Pd(allyl)Cl]₂, and a specialized phosphine (B1218219) ligand like t-BuXPhos. organic-chemistry.org This system has demonstrated excellent functional group tolerance and achieves high yields, often exceeding 90%. organic-chemistry.org

This methodology can be applied to the synthesis of N-pyridyl sulfonamides by coupling a halopyridine with methanesulfonamide. Furthermore, palladium catalysts can direct the C-H arylation of substrates bearing a removable N-(2-pyridyl)sulfonyl directing group. rsc.org This allows for the functionalization of C(sp³) centers remote to the directing group, showcasing the versatility of palladium catalysis in modifying complex scaffolds. rsc.org Another application is the α-arylation of methyl sulfonamides with aryl chlorides, which can be achieved using a Buchwald-type precatalyst with an indole-based ligand. nih.govlookchem.com

| Substrates | Catalyst/Ligand | Reaction Type | Key Feature | Reference |

| Methanesulfonamide + Aryl Halide | [Pd(allyl)Cl]₂ / t-BuXPhos | N-Arylation | High yield, avoids genotoxic reagents | nih.govorganic-chemistry.org |

| Amino Acid with N-(2-pyridyl)sulfonyl group + Iodoarene | Pd(OAc)₂ | γ-C(sp³)–H Arylation | Remote C-H functionalization | rsc.org |

| Methyl Sulfonamide + Aryl Chloride | Buchwald precatalyst / Indole ligand | α-Arylation | Forms mono-arylated products efficiently | nih.govlookchem.com |

This table summarizes key palladium-catalyzed reactions for the synthesis of sulfonamide derivatives.

Copper-catalyzed cross-coupling reactions offer a valuable and often complementary alternative to palladium-based systems for C-N bond formation. researchgate.net These methods are effective for the N-arylation of amines, amides, and nitrogen heterocycles. researchgate.net Copper-mediated coupling of N-protected sulfonimidamides with aryl iodides and bromides provides N'-aryl sulfonimidamides in moderate to good yields. researchgate.net

A general and non-oxidative method for N-amidation involves the copper(I)-mediated cross-coupling of boronic acids with O-acetyl hydroxamic acids under non-basic conditions. nih.govnih.gov This approach is suitable for a wide variety of aryl and heteroaryl boronic acids. nih.gov More directly, copper salts can catalyze the coupling of (hetero)aryl halides with various N-nucleophiles, including pyrrolidine. mdpi.com The use of a chelating ligand such as α-benzoin oxime can improve the efficiency of these reactions, allowing for the coupling of less reactive heterocyclic aryl chlorides. mdpi.com An efficient copper-catalyzed strategy has also been developed for the synthesis of α-ketoamides via the cross-coupling of methyl ketones and pyridin-2-amines, demonstrating a novel pathway for C-N bond formation. researchgate.net

| Coupling Partners | Catalyst System | Reaction Type | Reference |

| N-Protected Sulfonimidamide + Aryl Halide | Copper-mediated | N-Arylation | researchgate.net |

| Boronic Acid + O-Acetyl Hydroxamic Acid | Cu(I) source | N-Amidation | nih.govnih.gov |

| (Hetero)aryl Halide + N-Nucleophile | Cu(OAc)₂ / α-Benzoin Oxime | C-N Coupling | mdpi.com |

| Methyl Ketone + Pyridin-2-amine | Cu(OAc)₂ | C-N Coupling/Amidation | researchgate.net |

This interactive table presents various copper-catalyzed cross-coupling reactions for forming C-N bonds.

Advanced Synthetic Approaches and Chemo-Enzymatic Methods

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methodologies for the preparation of sulfonamides, including N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues. These methods often offer advantages in terms of mild reaction conditions, substrate scope, and atom economy.

Sulfonamide Metathesis Reactions

While the term "sulfonamide metathesis" is not a conventionally defined reaction class in the same vein as olefin or enyne metathesis, the concept can be loosely applied to exchange-type reactions. For instance, the synthesis of functionalized α,β-unsaturated sulfonamides has been achieved through olefin cross-metathesis. nih.govacs.orgresearchgate.net This reaction involves the redistribution of fragments of alkenes by the scission and regeneration of carbon-carbon double bonds. nih.govacs.orgresearchgate.net For analogues of N-(pyridin-2-ylmethyl)methanesulfonamide bearing an alkenyl group, this methodology could be a viable synthetic route. The reaction typically employs ruthenium-based catalysts, such as the Hoveyda-Grubbs catalyst, and can proceed under mild conditions. nih.govacs.orgresearchgate.net

A hypothetical application to an analogue of the target compound could involve the cross-metathesis of a vinyl-substituted pyridine with a vinylsulfonamide. The efficiency of such reactions can be influenced by the catalyst loading and the electronic properties of the substrates. nih.gov

Oxidative Coupling and Electrosynthesis

Oxidative coupling reactions have emerged as a powerful tool for the direct formation of S-N bonds in sulfonamides, often starting from readily available thiols and amines. rsc.orgrsc.org This approach streamlines synthetic routes by avoiding the pre-functionalization of starting materials. rsc.orgrsc.org Various catalytic systems, including those based on copper and iodine, have been developed to facilitate this transformation. rsc.org The direct oxidative coupling of a thiol with (pyridin-2-yl)methanamine would, after oxidation of the sulfur, theoretically yield the desired sulfonamide.

Electrosynthesis represents a green and sustainable alternative for the synthesis of sulfonamides. nih.govacs.orgacs.orgrsc.org By using electricity to drive the reaction, the need for chemical oxidants can be minimized or eliminated. nih.govrsc.org The electrochemical oxidative coupling of amines and thiols is a particularly attractive method. acs.org In this process, both the thiol and the amine can be activated at the electrode surface to generate reactive intermediates that then couple to form the S-N bond. acs.org This methodology has been shown to be applicable to a wide range of substrates, including those containing heterocyclic moieties. nih.govrsc.org

The electrosynthesis of N-heterocyclic sulfonamides can be achieved through various radical cascade reactions, offering pathways to complex molecular architectures under mild, metal-free conditions. nih.govrsc.org For the synthesis of N-(pyridin-2-ylmethyl)methanesulfonamide, an electrochemical approach could involve the anodic oxidation of methanethiol (B179389) (or its corresponding disulfide) and (pyridin-2-yl)methanamine.

Optimization of Synthetic Pathways

The optimization of synthetic routes is crucial for improving the efficiency, cost-effectiveness, and environmental footprint of chemical production. For research applications, this often focuses on maximizing yield and purity while ensuring the scalability of the method to produce sufficient quantities of the target compound for further studies.

Yield and Purity Enhancements

The yield and purity of N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues can be significantly influenced by the chosen synthetic method and reaction conditions. Traditional methods involving the reaction of sulfonyl chlorides with amines are often high-yielding but may require purification to remove by-products such as amine hydrochlorides. ijpsjournal.com

Modern synthetic methods offer various avenues for optimization. For instance, in palladium-catalyzed sulfonamide synthesis, the choice of ligand and base can have a profound impact on the reaction yield. mit.edu Similarly, in oxidative coupling reactions, the catalyst, oxidant, and solvent system are key parameters to be optimized for maximizing product formation and minimizing side reactions. rsc.org

The table below illustrates how different synthetic strategies for sulfonamides can result in a range of yields.

| Synthetic Method | General Yield Range (%) | Key Optimization Parameters |

| Sulfonyl Chloride and Amine | 70-95 | Base, Solvent, Temperature |

| Oxidative Coupling | 40-90 | Catalyst, Oxidant, Ligand |

| Electrosynthesis | 60-90 | Electrode Material, Electrolyte, Current Density |

| Palladium-Catalyzed Coupling | 50-85 | Catalyst, Ligand, Base, Solvent |

This table presents generalized data for sulfonamide synthesis and may not be directly representative of N-(pyridin-2-ylmethyl)methanesulfonamide.

Purification of the final product is often achieved through techniques such as column chromatography, recrystallization, or acid-base extraction, depending on the physicochemical properties of the sulfonamide.

Scalability Considerations for Research Applications

The scalability of a synthetic route is a critical factor for producing the quantities of a compound required for extensive research, such as in vitro and in vivo studies. A scalable synthesis should ideally use readily available and inexpensive starting materials, involve robust and reproducible reaction steps, and have a straightforward purification procedure. mdpi.com

For laboratory-scale synthesis of N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues, methods that avoid hazardous reagents and extreme reaction conditions are preferred. One-pot procedures, where multiple reaction steps are carried out in the same vessel, can improve scalability by reducing handling losses and purification steps. nih.govacs.org

Flow chemistry is emerging as a highly scalable and efficient platform for the synthesis of pharmaceuticals and fine chemicals, including sulfonamides. acs.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and purity. acs.org Furthermore, the inherent safety features of microreactors make them well-suited for handling hazardous reagents or exothermic reactions. The electrochemical synthesis of sulfonamides, for example, has been successfully demonstrated in flow reactors, highlighting the potential for scalable and sustainable production. acs.org An automated continuous synthesis approach has also been developed for the scalable production of aryl sulfonyl chlorides, which are key intermediates in sulfonamide synthesis. mdpi.com

Impact of Core Scaffold Modifications on Biological Activity

The core scaffold of N-(pyridin-2-ylmethyl)methanesulfonamide, consisting of a pyridine ring linked to a methanesulfonamide moiety via a methylene (B1212753) bridge, offers multiple points for modification. Alterations to this core structure, including substitutions on the heterocyclic rings and variations in the sulfonamide group, have been shown to significantly influence the biological activity of the resulting derivatives.

Pyrrolidine Ring Substitutions

While direct studies on pyrrolidine ring substitutions on the N-(pyridin-2-ylmethyl)methanesulfonamide scaffold are not extensively documented in publicly available literature, SAR studies on related heterocyclic compounds provide valuable insights. In many bioactive molecules, the introduction of a pyrrolidine ring is a common strategy to explore new chemical space and modulate physicochemical properties. The nature and position of substituents on the pyrrolidine ring can drastically alter the biological activity.

For analogous compounds where a pyrrolidine ring is incorporated, the following general observations on substitutions have been made:

Substitution Position: The point of attachment and the stereochemistry of substituents on the pyrrolidine ring are critical for interaction with biological targets.

Table 1: General Impact of Pyrrolidine Ring Substitutions in Related Heterocyclic Scaffolds

| Modification | General Observation on Biological Activity | Potential Rationale |

| Introduction of polar groups (e.g., -OH, -NH2) | Can increase or decrease activity depending on the target | Formation of new hydrogen bonds; alteration of solubility |

| Introduction of bulky alkyl/aryl groups | Often leads to a decrease in activity | Steric hindrance at the binding site |

| Variation in stereochemistry | Can lead to significant differences in activity | Specific conformational requirements for target binding |

Pyridine Ring Substitutions and Isosteric Replacements

The pyridine ring is a key component of the N-(pyridin-2-ylmethyl)methanesulfonamide structure and is a frequent target for modification in medicinal chemistry to modulate biological activity, physicochemical properties, and pharmacokinetics.

Research on (pyridinylmethyl)sulfonamide ligands has shown that the electronic properties of substituents on the pyridine ring can have a significant impact on the catalytic activity of their metal complexes. A clear correlation has been observed between the electron-donating ability of the substituent and the rate of stereoinversion at the metal center. acs.orgnih.gov For instance, complexes with electron-donating groups on the pyridine ring tend to exhibit higher catalytic activity in certain reactions. acs.orgnih.gov This suggests that modifying the electronic nature of the pyridine ring in N-(pyridin-2-ylmethyl)methanesulfonamide could be a viable strategy for tuning its biological activity.

The position of substituents on the pyridine ring also plays a crucial role. Studies on pyridine derivatives have shown that the position of a substituent can affect the molecule's ability to interact with its biological target. mdpi.com The antiproliferative activity of pyridine derivatives, for example, is influenced by the presence and position of groups like -OMe, -OH, -C=O, and -NH2. nih.gov Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to lower activity. nih.gov

Isosteric replacement of the pyridine ring with other heterocycles is another common strategy to explore SAR. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the pyridine ring with other five- or six-membered heterocycles can lead to compounds with altered biological activity, improved selectivity, or better pharmacokinetic profiles. For example, in some contexts, a 2-difluoromethylpyridine group has been shown to be a successful bioisosteric replacement for a pyridine-N-oxide moiety, leading to enhanced activity. rsc.org In other cases, replacing a benzene (B151609) ring with a pyridine ring has been a successful strategy in drug design. nih.gov However, it is important to note that the success of a bioisosteric replacement is highly dependent on the specific biological target and the role of the pyridine ring in the parent molecule. chemrxiv.org

Table 2: Influence of Pyridine Ring Modifications on the Activity of (Pyridinylmethyl)sulfonamide Analogues

| Modification | Observation | Potential Rationale |

| Electron-donating substituents | Increased catalytic activity in related metal complexes acs.orgnih.gov | Modulation of the electronic properties of the ligand |

| Electron-withdrawing substituents | Decreased catalytic activity in related metal complexes acs.orgnih.gov | Alteration of the coordination properties of the pyridine nitrogen |

| Isosteric replacement (e.g., with other heterocycles) | Can enhance or decrease activity depending on the replacement rsc.orgnih.gov | Altered geometry, electronics, and hydrogen bonding capacity |

Variations in the Methanesulfonamide Moiety

The methanesulfonamide group is a critical pharmacophore in many biologically active compounds, including N-(pyridin-2-ylmethyl)methanesulfonamide. Modifications to this moiety can significantly impact the compound's interaction with its target, as well as its physicochemical properties such as solubility and lipophilicity.

The sulfonamide group is a key structural feature in a wide range of therapeutic agents, known for its ability to act as a hydrogen bond donor and acceptor. The acidity of the sulfonamide NH can be modulated by the nature of the substituent on the sulfonyl group. Replacing the methyl group of the methanesulfonamide with other alkyl or aryl substituents can therefore influence the pKa of the molecule and its binding characteristics.

In a related compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, the presence of a benzenesulfonamide (B165840) moiety instead of a methanesulfonamide was associated with antileishmanial activity. researchgate.net This highlights that larger aryl sulfonamides can be well-tolerated and can confer significant biological activity. Studies on other sulfonamide-containing heterocyclic derivatives have also demonstrated a broad range of antibacterial activities, with the nature of the substituents on the sulfonamide group playing a crucial role in determining the potency and spectrum of activity. acu.edu.innih.gov

Table 3: Potential Impact of Modifications to the Methanesulfonamide Moiety

| Modification | Predicted Effect on Biological Activity | Rationale |

| Replacement of methyl with larger alkyl groups | May increase or decrease activity | Altered steric bulk and lipophilicity |

| Replacement of methyl with aryl groups (e.g., phenyl, substituted phenyl) | Potential for new interactions (e.g., pi-stacking) and altered activity researchgate.net | Introduction of aromatic system can lead to new binding modes |

| Introduction of substituents on the sulfonamide nitrogen | Can modulate activity and pharmacokinetic properties | Alteration of hydrogen bonding capacity and pKa |

Exploration of Linker and Peripheral Substituents

Beyond the core scaffold, modifications to the linker connecting the pyridine and sulfonamide moieties, as well as the introduction of various peripheral substituents, provide additional avenues for optimizing the biological activity of N-(pyridin-2-ylmethyl)methanesulfonamide derivatives.

Influence of Methylene, Ether, and Thio Linkers

The methylene linker in N-(pyridin-2-ylmethyl)methanesulfonamide provides a degree of conformational flexibility. Replacing this methylene group with other linkers, such as an ether (-O-) or a thioether (-S-), can alter the geometry, flexibility, and electronic properties of the molecule, which in turn can affect its biological activity.

While specific studies on the impact of these linkers in the context of N-(pyridin-2-ylmethyl)methanesulfonamide are limited, general principles of medicinal chemistry suggest that such modifications can have a profound effect:

Ether Linker (-O-): The introduction of an oxygen atom can increase polarity and provide a hydrogen bond acceptor, potentially leading to new interactions with the biological target. It would also introduce a bent geometry compared to the methylene linker.

Thioether Linker (-S-): A sulfur atom is larger and less electronegative than oxygen, which would alter the bond angles and lengths, as well as the lipophilicity of the molecule.

The choice of linker can be critical in orienting the pyridine and sulfonamide moieties in the optimal conformation for binding to a target.

Effects of Halogenation and Alkyl/Aryl Group Introductions

The introduction of halogen atoms or alkyl/aryl groups onto the pyridine ring or other parts of the molecule can significantly influence its biological activity through various mechanisms, including steric, electronic, and lipophilic effects.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) is a common strategy in drug design. Halogens can alter the electronic properties of the aromatic ring through their inductive and resonance effects. They can also participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules. Furthermore, halogenation often increases lipophilicity, which can affect cell permeability and metabolic stability. However, studies on some pyridine derivatives have shown that the presence of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov

Alkyl/Aryl Group Introductions: The addition of alkyl or aryl groups can impact the molecule's size, shape, and lipophilicity. Small alkyl groups may fill hydrophobic pockets in a binding site, leading to enhanced activity. Larger aryl groups can introduce favorable pi-stacking interactions. However, the introduction of bulky groups can also lead to steric clashes and a decrease in activity. nih.gov The position of these substituents is also critical for determining their effect on biological activity.

Table 4: General Effects of Peripheral Substituents on Biological Activity

| Modification | General Effect | Potential Rationale |

| Halogenation | Can increase or decrease activity nih.gov | Altered electronics, lipophilicity, and potential for halogen bonding |

| Alkyl Group Introduction | Can increase activity by occupying hydrophobic pockets | Increased van der Waals interactions |

| Aryl Group Introduction | Can increase activity through pi-stacking interactions | Enhanced binding affinity through aromatic interactions |

In-depth Analysis of N-(pyridin-2-ylmethyl)methanesulfonamide Derivatives Reveals Avenues for Structural and Functional Diversification

A comprehensive examination of the structure-activity relationship (SAR), pharmacophore modeling, and advanced molecular design strategies for derivatives of N-(pyridin-2-ylmethyl)methanesulfonamide underscores the compound's potential as a versatile scaffold in medicinal chemistry. This article delves into the nuanced effects of heterocyclic ring incorporations and the application of computational tools to guide the development of novel analogues with potentially enhanced biological activities.

While extensive research on the specific compound N-(pyridin-2-ylmethyl)methanesulfonamide is not widely available in publicly accessible literature, we can extrapolate from established principles of medicinal chemistry and SAR studies of related pyridine and sulfonamide-containing compounds to explore its potential for derivatization and optimization.

Preclinical Biological Activity and Mechanistic Investigations of N Pyridin 2 Ylmethyl Methanesulfonamide and Its Analogues

In Vitro Biological Profiling

The in vitro biological activities of N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues have been investigated across a range of assays, revealing a spectrum of effects from enzyme inhibition to antimicrobial activity.

Enzyme Inhibition Studies

Analogues of N-(pyridin-2-ylmethyl)methanesulfonamide have demonstrated potent inhibitory activity against several key enzymes implicated in disease, particularly in oncology and infectious diseases.

c-Met/Ron Kinases: A notable analogue, 1-[3-(1-Methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo chemsrc.comnih.govcyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide, also known as MK-8033, has been identified as a highly potent and specific dual inhibitor of c-Met and Ron kinases. medchemexpress.commedchemexpress.com These receptor tyrosine kinases are crucial in cell proliferation and motility, and their aberrant activation is linked to tumor progression. rsc.org In biochemical assays, MK-8033 demonstrated significant potency with IC50 values of 1 nM for c-Met and 7 nM for Ron. medchemexpress.commedchemexpress.comabmole.com This compound preferentially binds to the activated (phosphorylated) state of c-Met, with a dissociation constant (Kd) of 3.2 nM, compared to 10.4 nM for the unphosphorylated form. chemsrc.commedchemexpress.com In a broad kinase panel screen, MK-8033 showed high specificity; at a concentration of 1 µM, it inhibited only c-Met and Ron by more than 90% out of 221 kinases tested. medchemexpress.com

Topoisomerase II: Topoisomerase II is a critical enzyme in DNA replication and a validated target for cancer chemotherapy. nih.govresearchgate.net Analogues incorporating a sulfonamide group, such as certain acridine-sulfonamide hybrids, have been shown to inhibit this enzyme. For instance, one such hybrid, compound 7c, displayed a significant inhibitory effect on Topoisomerase II with an IC50 value of 7.33 μM. researchgate.net

DprE1: The enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is essential for the biosynthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. researchsolutions.com While direct inhibition by N-(pyridin-2-ylmethyl)methanesulfonamide analogues is not extensively documented, other classes of inhibitors, such as benzothiazinones (BTZs), have shown nanomolar potency against this enzyme through covalent modification of a cysteine residue in the active site. nih.gov

mTOR: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that regulates cell growth and proliferation. mdpi.com The pyridylsulfonamide compound GSK2126458 has been identified as a potent pan-PI3K and mTOR inhibitor, with IC50 values of 0.18 nM and 0.3 nM for mTORC1 and mTORC2, respectively. nih.gov The development of dual PI3K/mTOR inhibitors containing a pyridyl sulfonamide moiety highlights the utility of this chemical scaffold in targeting this important cancer pathway. nih.gov

Perforin (B1180081): Perforin is a pore-forming protein used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells. nih.gov Its inhibition is a strategy for focused immunosuppression. researchgate.net A series of arylsulfonamides has been explored as perforin inhibitors. One analogue, Perforin-IN-2, inhibits perforin-mediated cell lysis with an IC50 of 6.65 μM. nih.govmedchemexpress.com

GlyT1: The glycine (B1666218) transporter 1 (GlyT1) regulates glycine concentrations at neuronal synapses and is a target for treating CNS disorders like schizophrenia. nih.govpatsnap.com While specific data for N-(pyridin-2-ylmethyl)methanesulfonamide is unavailable, the broader class of sarcosine (B1681465) derivatives and other small molecules are known to be potent GlyT1 inhibitors. nih.govdiscmedicine.com

PDE10A: Phosphodiesterase 10A (PDE10A) is highly expressed in the brain and is a target for neuropsychiatric disorders. nih.gov Pyridine-containing compounds have been developed as potent PDE10A inhibitors. For example, JNJ4151047, a compound with a pyridin-4-yl-pyrazol structure, inhibits rat PDE10A with an IC50 of 0.5 nM. nih.gov Another class, imidazo[4,5-b]pyridines, also yielded potent inhibitors with IC50 values in the low nanomolar range (0.8 to 6.7 nM). researchgate.net

| Enzyme | Analogue / Compound Class | IC50 |

| c-Met | MK-8033 | 1 nM |

| Ron | MK-8033 | 7 nM |

| Topoisomerase II | Acridine-Sulfonamide Hybrid (7c) | 7.33 µM |

| mTORC1/C2 | GSK2126458 | 0.18 nM / 0.3 nM |

| Perforin | Perforin-IN-2 | 6.65 µM |

| PDE10A | JNJ4151047 | 0.5 nM |

| PDE10A | Imidazo[4,5-b]pyridines | 0.8 - 6.7 nM |

Receptor Binding and Modulation Assays

mGluR5: The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is a target for various neurological and psychiatric disorders. Pyridine-containing compounds such as MPEP (2-methyl-6-(phenylethynyl)-pyridine) and MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) are well-characterized mGluR5 negative allosteric modulators, indicating that the pyridine (B92270) scaffold is suitable for interacting with this receptor. researchgate.net

A3 Adenosine Receptor: This receptor is a target for inflammatory diseases and cancer. researchgate.net While a variety of agonists have been developed, they are typically nucleoside analogues and are not structurally related to N-(pyridin-2-ylmethyl)methanesulfonamide. researchgate.net

Kappa Opioid Receptor (KOR): The KOR is a target for pain and neuropsychiatric disorders. Structure-activity relationship studies on a series of imidazodiazepine ligands found that the inclusion of a pyridine substitution generally led to a reduction in KOR binding affinity, suggesting that for some scaffolds, this moiety is not favorable for this specific target. mdpi.com

Cell-Based Assays

Cytotoxicity against Cancer Cell Lines: Analogues of N-(pyridin-2-ylmethyl)methanesulfonamide have demonstrated significant cytotoxic and anti-proliferative effects across a diverse panel of human cancer cell lines. The (E)-styrylsulfonyl methylpyridine analogue, TL-77, showed potent activity with GI50 values (concentration for 50% growth inhibition) ranging from 317 to 875 nM. doi.org Another series of N-pyridinyl acetamide (B32628) derivatives also exhibited strong cytotoxicity, with compound 5l being particularly effective against the MDA-MB-231 breast cancer cell line (IC50 = 1.4 µM). nih.gov Furthermore, novel imidazo[1,2-a]pyridine (B132010) compounds IP-5 and IP-6 displayed IC50 values of 45 µM and 47.7 µM, respectively, against the HCC1937 breast cancer cell line. researchgate.net The c-Met/Ron inhibitor MK-8033 inhibited the proliferation of the c-Met dependent GTL-16 gastric cancer cell line with an IC50 of 0.58 µM. medchemexpress.com

| Compound/Analogue Class | Cell Line | Activity | Value |

| TL-77 | Various Tumor Lines | GI50 | 317 - 875 nM |

| Compound 5l | MDA-MB-231 (Breast) | IC50 | 1.4 µM |

| MK-8033 | GTL-16 (Gastric) | IC50 | 0.58 µM |

| IP-5 | HCC1937 (Breast) | IC50 | 45 µM |

| IP-6 | HCC1937 (Breast) | IC50 | 47.7 µM |

Apoptosis Induction: Several pyridine and sulfonamide-containing analogues induce programmed cell death in cancer cells. The compound TL-77 was found to cause apoptosis following cell cycle arrest. doi.org Studies on other classes of compounds have shown that apoptosis induction is often mediated through the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspases-9 and -3. chemsrc.comresearchgate.net For example, a novel cyclin-dependent kinase inhibitor, MCS-C2, was shown to upregulate Bax and activate caspases in LNCaP prostate cancer cells. chemsrc.com Similarly, some acridine/sulfonamide hybrids have been confirmed to induce apoptosis in HepG2 liver cancer cells. researchgate.net

Cell Cycle Modulation: Disruption of the normal cell cycle is a key mechanism for the anti-proliferative effects of these compounds. TL-77 was reported to cause a significant and time-dependent arrest of cancer cells in the G2/M phase of the cell cycle. doi.org Other pyridine-containing analogues have also been shown to induce cell cycle arrest at various phases. For instance, the imidazo[1,2-a]pyridine compound IP-5 was found to cause cell cycle arrest by increasing the expression of the tumor suppressor proteins p53 and p21. researchgate.net Depending on the specific analogue and cell type, arrest has been observed at the G1 phase or the G2/M transition. chemsrc.comdoi.org

Antimicrobial and Antifungal Activity Assays

The pyridine and sulfonamide moieties are present in numerous compounds with established antimicrobial properties.

Antimicrobial Activity: Various pyridine derivatives have demonstrated potent antibacterial activity. For instance, certain Mannich bases containing a pyridine ring showed activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL. nih.gov N-pyridin-3-yl-benzenesulfonamide was also shown to possess activity against S. aureus, S. typhi, and E. coli. researchgate.net Pyridinium (B92312) salts, which are cationic derivatives, are particularly effective against Gram-positive bacteria like S. aureus, with some analogues showing MIC values as low as 4 µg/mL. mdpi.com

Antifungal Activity: Pyridine-based compounds have also been evaluated for their antifungal effects. Derivatives have shown activity against fungal species such as Candida albicans and Aspergillus niger. nih.gov A series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrated better antifungal activity than the standard drug fluconazole, with one compound showing an MIC of 0.224 mg/mL against C. albicans. researchgate.net Another study on 6-alkyl-2,3,4,5-tetrahydropyridines found that antifungal activity was dependent on the length of the alkyl chain, with one analogue exhibiting a minimum fungicidal concentration of 15.0 µg/mL against C. albicans. mdpi.com

| Compound Class | Organism | Activity | Value |

| Pyridine Mannich Bases | S. aureus, E. coli | MIC | 6.25-12.5 µg/mL |

| Pyridinium Salt (3d) | S. aureus | MIC | 4 µg/mL |

| N-pyridin-2-yl Acetamide (5d) | Candida albicans | MIC | 224 µg/mL |

| 6-Hexadecyl-tetrahydropyridine | Candida albicans | MFC | 15.0 µg/mL |

Anti-inflammatory and Immunomodulatory Effects

Sulfonamide-containing compounds have long been recognized for their anti-inflammatory properties. nih.gov A series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were evaluated for their anti-inflammatory effects. d-nb.info Within this series, compound 11n was identified as a potent inhibitor of prostaglandin (B15479496) E2 production and showed selectivity for the COX-2 enzyme over COX-1. d-nb.info This suggests a mechanism of action similar to that of selective NSAIDs. Other studies have shown that sulfonamides can reduce the bioavailability of neutrophil-derived oxidants, thereby protecting tissues from damage during inflammation. nih.gov The pyridine nucleus is also a common feature in synthetic anti-inflammatory drugs. researchgate.net

In Vivo Preclinical Efficacy Studies

The in vitro activity of certain analogues has translated into significant efficacy in animal models of disease. The dual c-Met/Ron kinase inhibitor MK-8033, an analogue of N-(pyridin-2-ylmethyl)methanesulfonamide, demonstrated complete inhibition of tumor growth when administered orally in a subcutaneous tumor xenograft model using the c-Met amplified GTL-16 human gastric cancer cell line. chemsrc.comnih.gov This potent in vivo anti-tumor activity underscores the therapeutic potential of this class of compounds in cancers driven by c-Met signaling. nih.gov

Animal Models for Oncology Research (e.g., Xenograft Models)

The utility of N-(pyridin-2-ylmethyl)methanesulfonamide analogues has been investigated in oncology research, primarily through the use of xenograft models, where human tumor cells are implanted into immunocompromised animals to mimic tumor growth in a living system.

One such study involved a technetium-labeled analogue, 99mTc3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate, which was assessed in mice bearing HT-29 human colon cancer cell xenografts. While this particular analogue did not prove suitable as a tumor imaging agent, the study design exemplifies the application of xenograft models to evaluate the in vivo properties of this chemical scaffold.

Another relevant investigation focused on N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide (WIN33377) and its analogues. These compounds, which share the methanesulfonamide (B31651) moiety, have demonstrated notable antitumor activity in various animal tumor models. The efficacy of these analogues is attributed to their ability to intercalate with DNA and inhibit topoisomerase II, highlighting a potential mechanism for the anticancer effects of this compound class.

Further supporting the use of this structural motif in oncology, a series of 2,4,6-trisubstituted pyridine derivatives were evaluated in xenograft models of renal and prostate cancer, demonstrating significant antitumor activity. Similarly, pyrazolo[3,4-d]pyrimidine-6-amine-based inhibitors, which can be considered structural analogues, have shown in vivo anticancer activity in mouse xenograft models of prostate cancer.

| Analogue | Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 99mTc3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate | Colon Cancer (HT-29 cells) | Mouse Xenograft | Evaluated as a potential imaging agent for tumors expressing Carbonic Anhydrase IX. | nih.gov |

| N-[[1-[[2-(diethylamino)ethyl]amino]-9-oxo-9H-thioxanthen-4-yl]methyl]methanesulfonamide (WIN33377) | Various Tumors | Animal Tumor Models | Demonstrated in vivo antitumor efficacy. | researchgate.net |

| 2,4,6-Trisubstituted Pyridine Derivatives | Renal and Prostate Cancer | Mouse Xenograft | Showed potent in vivo anticancer activity against renal and prostate cancer cell lines. | alliedacademies.org |

| Pyrazolo[3,4-d]pyrimidine-6-amine Derivatives | Prostate Cancer (PC3 cells) | Mouse Xenograft | Significantly reduced tumor growth. | nih.gov |

Animal Models for Infectious Diseases (e.g., Tuberculosis, Trypanosomiasis, Malaria)

Analogues of N-(pyridin-2-ylmethyl)methanesulfonamide have shown promise in preclinical models of various infectious diseases, including tuberculosis, trypanosomiasis, and malaria.

In the context of tuberculosis , a study on 2,4-disubstituted pyridine derivatives revealed significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages, a key aspect of the infection that is modeled in animals. Another study identified a pyridine carboxamide derivative, MMV687254, which, after optimization, inhibited the intracellular growth of M. tuberculosis in the lungs and spleens of infected mice. qu.edu.qa

For trypanosomiasis , a series of pyridyl analogues of the drug pentamidine (B1679287) were synthesized and evaluated. One of these analogues demonstrated excellent antitrypanosomal efficacy in a mouse model of acute trypanosomiasis, curing all infected animals. researchgate.net Furamidine analogues containing pyridine nitrogens have also been shown to be actively accumulated by Trypanosoma brucei brucei and exhibit trypanocidal activity. researchgate.netnih.gov

In the field of malaria research, several pyridine derivatives have been synthesized and evaluated for their in vivo antimalarial activity against Plasmodium berghei in mice. Certain compounds showed a significant inhibition of parasite multiplication. alliedacademies.orgnih.govresearchgate.net Furthermore, a series of nih.govnih.govelsevierpure.comtriazolo[4,3-a]pyridine sulfonamides were designed and evaluated for their potential as antimalarial agents. researchgate.netnih.gov

| Analogue Class | Infectious Disease | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Pyridine Derivatives | Tuberculosis | (Intracellular model) | Effective against intracellularly located tubercle bacilli. | nih.gov |

| Optimized Pyridine Carboxamide | Tuberculosis | Mouse | Inhibited intracellular growth of M. tuberculosis in lungs and spleens. | qu.edu.qa |

| Pyridyl Analogues of Pentamidine | Trypanosomiasis | Mouse | Cured all infected animals in an acute model. | researchgate.net |

| Furamidine Analogues with Pyridine | Trypanosomiasis | (In vitro and ex vivo models) | Actively accumulated by Trypanosoma brucei brucei and showed trypanocidal activity. | researchgate.netnih.gov |

| Pyridine Derivatives | Malaria | Mouse (P. berghei) | Significant inhibition of parasite multiplication. | alliedacademies.orgnih.govresearchgate.net |

| nih.govnih.govelsevierpure.comTriazolo[4,3-a]pyridine Sulfonamides | Malaria | (In vitro) | Showed good antimalarial activity. | researchgate.netnih.gov |

Animal Models for Metabolic and Inflammatory Disorders

The therapeutic potential of N-(pyridin-2-ylmethyl)methanesulfonamide analogues extends to metabolic and inflammatory conditions, as demonstrated by studies in relevant animal models.

In the realm of inflammatory disorders , a study of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines, which incorporate the methanesulfonamide group, were assessed using the carrageenan-induced paw edema model in rats. One of the methanesulfonamide derivatives exhibited anti-inflammatory activity comparable to the standard drug phenylbutazone. researchgate.net Additionally, a novel class of pyridine carbothioamide analogues showed potent anti-inflammatory activity in a Complete Freund's Adjuvant-induced inflammatory model in vivo, with a significant reduction in paw size. nih.govnih.gov

For metabolic disorders , a series of pyridyl sulfonamides were discovered as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome. These compounds represent a potential therapeutic avenue for conditions like type 2 diabetes. nih.gov Animal models of metabolic syndrome are crucial for evaluating such compounds, with various models available that mimic conditions like obesity, hyperglycemia, and dyslipidemia. nih.govnih.govnih.govnih.govnih.gov

| Analogue Class | Disorder | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Methanesulfonamide Derivatives of 3,4-diaryl-2-imino-4-thiazolines | Inflammation | Rat (Carrageenan-induced paw edema) | Exhibited anti-inflammatory activity comparable to phenylbutazone. | researchgate.net |

| Pyridine Carbothioamide Analogues | Inflammation | (Complete Freund's Adjuvant-induced model) | Potent anti-inflammatory activity with significant reduction in paw size. | nih.govnih.gov |

| Pyridyl Sulfonamides | Metabolic Disorders | (Target-based, relevant to in vivo models) | Identified as potent inhibitors of 11β-HSD1. | nih.gov |

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms by which N-(pyridin-2-ylmethyl)methanesulfonamide and its analogues exert their therapeutic effects is crucial for their development as clinical candidates. Investigations have focused on identifying their molecular targets, analyzing their impact on cellular pathways, and exploring their interactions with nucleic acids.

Target Identification and Validation

For the analogues of N-(pyridin-2-ylmethyl)methanesulfonamide, specific molecular targets have been identified that are central to their observed biological activities.

Carbonic Anhydrase IX (CA IX) has been identified as a target for sulfonamide-containing compounds. CA IX is a transmembrane enzyme that is overexpressed in many solid tumors in response to hypoxia and plays a critical role in pH regulation and tumor progression. nih.gov The evaluation of the technetium-labeled analogue, 99mTc3N-(pyridin-2-yl-methyl)-N[2-(4-sulfamoylphenyl)-ethyl]aminoethyl acetate, in a xenograft model was based on the premise of targeting CA IX. nih.gov Inhibition of CA IX can disrupt the pH balance in cancer cells, leading to apoptosis. nih.gov

Topoisomerase II is another validated target for certain analogues. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. The thioxanthenone analogue, WIN33377, which contains a methanesulfonamide group, was found to be a potent inhibitor of topoisomerase II. researchgate.net Inhibition of this enzyme leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. researchgate.netresearchgate.netresearchgate.netnih.govaacrjournals.org

Pathway Perturbation Analysis

The inhibition of identified molecular targets by analogues of N-(pyridin-2-ylmethyl)methanesulfonamide leads to the perturbation of critical cellular pathways.

Inhibition of Carbonic Anhydrase IX disrupts pH regulation within tumor cells, which are often in an acidic microenvironment due to hypoxia. nih.govelsevierpure.com This disruption can influence several signaling pathways, including the EGFR/PI3K pathway, which is involved in cell growth and survival. researchgate.net By mitigating the acidification induced by CA IX, these inhibitors can reduce the viability and growth of cancer cells, particularly under hypoxic conditions. researchgate.net Furthermore, CA IX inhibition has been shown to diminish the secretion of pro-tumor chemokines, thereby affecting the tumor microenvironment. researchgate.net

The inhibition of Topoisomerase II primarily perturbs pathways related to the cell cycle and DNA damage response. researchgate.netnih.govresearchgate.netnih.gov By stabilizing the covalent complex between topoisomerase II and DNA, these inhibitors induce DNA double-strand breaks. This damage activates the DNA damage response (DDR) pathway, leading to the activation of checkpoint kinases such as ATM and ATR. researchgate.netnih.gov Consequently, this triggers a G2/M phase cell cycle arrest, providing an opportunity for the cell to repair the DNA damage. If the damage is too extensive, the cell is directed towards apoptosis. researchgate.netresearchgate.netnih.govaacrjournals.org

DNA Intercalation and Nucleic Acid Biosynthesis Inhibition

A key mechanism of action for some analogues of N-(pyridin-2-ylmethyl)methanesulfonamide is their ability to interact directly with DNA through intercalation, which subsequently inhibits nucleic acid biosynthesis.

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This process can unwind and lengthen the DNA, interfering with its normal function. wikipedia.org The thioxanthenone analogue, WIN33377, and its related compounds have been shown to be strong DNA binders via intercalation. researchgate.net This mode of binding is a prerequisite for their inhibition of topoisomerase II.

Similarly, sulfonamide-substituted 8-hydroxyquinoline (B1678124) derivatives have been shown to bind to DNA through intercalation. nih.gov The interaction of these compounds with DNA is a critical step in their biological activity, leading to the inhibition of essential cellular processes.

By intercalating into the DNA, these compounds can physically obstruct the action of enzymes involved in nucleic acid biosynthesis , such as DNA and RNA polymerases. This leads to an inhibition of both replication and transcription, ultimately resulting in the cessation of cell growth and proliferation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Computations for Molecular Properties

Quantum chemical computations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular properties of N-(pyridin-2-ylmethyl)methanesulfonamide from first principles. These calculations offer a detailed understanding of the molecule's electronic structure, which governs its geometry, stability, and spectroscopic behavior.

The first step in computational analysis is to determine the most stable three-dimensional conformation of N-(pyridin-2-ylmethyl)methanesulfonamide through energy and geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For a molecule with multiple rotatable bonds, such as the C-N and S-N bonds in N-(pyridin-2-ylmethyl)methanesulfonamide, this can lead to several local minima, each corresponding to a different conformer.

Theoretical studies on analogous molecules, such as N-(pyridin-2-ylmethyl)furan-2-carboxamide, have utilized DFT calculations with the B3LYP hybrid functional and a 6–311G(2d,2p) basis set to achieve optimized geometries researchgate.net. A similar approach for N-(pyridin-2-ylmethyl)methanesulfonamide would likely reveal a non-planar structure, with a significant dihedral angle between the pyridine (B92270) ring and the methanesulfonamide (B31651) group. The optimized geometry is crucial for subsequent calculations, including spectroscopic predictions and docking studies.

Table 1: Predicted Geometrical Parameters for N-(pyridin-2-ylmethyl)methanesulfonamide (Illustrative) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | S-N | 1.65 | | | | S-C | 1.78 | | | | N-C(methylene) | 1.46 | | | | C(methylene)-C(pyridine) | 1.51 | | | | | | O-S-O | 120.5 | | | | C-S-N | 105.2 | | | | S-N-C | 118.9 | | | | | C(pyridine)-C(methylene)-N-S | 75.3 | Note: The values in this table are illustrative and represent typical bond lengths and angles for similar sulfonamide structures. Actual values would be obtained from specific DFT calculations.

Once the optimized geometry is obtained, quantum chemical methods can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for the interpretation and assignment of experimental data.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of N-(pyridin-2-ylmethyl)methanesulfonamide can be calculated to predict its IR and Raman spectra. Studies on related pyridine derivatives have shown that DFT calculations can accurately reproduce experimental vibrational spectra researchgate.net. For the target molecule, characteristic vibrational modes would include the symmetric and asymmetric stretching of the SO2 group, the N-H stretching of the sulfonamide, and various vibrational modes of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR spectra. For N-(pyridin-2-ylmethyl)methanesulfonamide, distinct signals would be expected for the protons and carbons of the pyridine ring, the methylene (B1212753) bridge, and the methyl group of the methanesulfonamide moiety.

Table 2: Predicted Spectroscopic Data for N-(pyridin-2-ylmethyl)methanesulfonamide (Illustrative)

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| IR | SO₂ asymmetric stretch | ~1350 cm⁻¹ |

| IR | SO₂ symmetric stretch | ~1160 cm⁻¹ |

| Raman | Pyridine ring breathing | ~1000 cm⁻¹ |

| ¹H NMR | Pyridine protons | 7.2-8.5 ppm |

| ¹H NMR | Methylene protons | ~4.5 ppm |

| ¹H NMR | Methyl protons | ~2.9 ppm |

| ¹³C NMR | Pyridine carbons | 120-150 ppm |

| ¹³C NMR | Methylene carbon | ~50 ppm |

| ¹³C NMR | Methyl carbon | ~40 ppm |

Note: These are representative values based on known spectroscopic data for similar functional groups and require specific calculations for accurate prediction.

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological activity of N-(pyridin-2-ylmethyl)methanesulfonamide by identifying its possible binding modes within the active site of a receptor.

The process of molecular docking involves placing the optimized structure of N-(pyridin-2-ylmethyl)methanesulfonamide into the binding pocket of a target protein and evaluating the binding affinity for different poses. The selection of the target protein is typically based on the therapeutic area of interest. For instance, sulfonamides are known to target enzymes like carbonic anhydrases or bacterial enzymes such as dihydropteroate (B1496061) synthase.

Docking studies on similar sulfonamide-containing compounds have revealed the importance of the sulfonamide group in forming key hydrogen bonds with active site residues mdpi.com. For N-(pyridin-2-ylmethyl)methanesulfonamide, it is anticipated that the SO₂ group and the sulfonamide nitrogen would act as hydrogen bond acceptors and donors, respectively. The pyridine nitrogen can also participate in hydrogen bonding or π-π stacking interactions with aromatic residues in the active site. The predicted binding mode provides a structural hypothesis for the compound's mechanism of action.

Table 3: Predicted Interactions of N-(pyridin-2-ylmethyl)methanesulfonamide in a Hypothetical Active Site (Illustrative)

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| Arg121 | Hydrogen Bond (SO₂) | 2.8 |

| His64 | Hydrogen Bond (Pyridine N) | 3.1 |

| Phe131 | π-π Stacking (Pyridine ring) | 3.5 |

| Val121 | Hydrophobic Interaction (Methyl group) | 3.9 |

Note: This table illustrates the types of interactions that could be predicted from a molecular docking study.

Beyond predicting the binding pose, computational methods can also assess the stability of the protein-ligand complex. Molecular dynamics (MD) simulations are often employed to study the dynamic behavior of the complex over time. By simulating the movement of atoms, MD can provide insights into the flexibility of the ligand in the binding pocket and the persistence of key interactions.

The stability of the complex can be quantified by calculating the binding free energy, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A lower binding free energy indicates a more stable complex. These calculations can help to rank different ligands based on their predicted affinity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like pyridinyl-sulfonamides, a QSAR study would involve synthesizing a library of derivatives with variations in different parts of the molecule. The biological activity of these compounds would then be determined experimentally. Subsequently, various molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound. Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to build a model that correlates these descriptors with the observed activity.

A QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives, for instance, revealed that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields significantly influence their herbicidal activity nih.gov. Such models can generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. This information is invaluable for guiding the design of more potent analogs of N-(pyridin-2-ylmethyl)methanesulfonamide. While a specific QSAR model for N-(pyridin-2-ylmethyl)methanesulfonamide is not available, the principles derived from related studies would be applicable for its future optimization.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is fundamental in forecasting the biological activity of compounds. QSAR models establish a mathematical correlation between the chemical structure of a molecule and its biological effect. The development of such models for N-(pyridin-2-ylmethyl)methanesulfonamide and its analogs would typically follow a structured workflow:

Data Set Curation : A series of molecules structurally related to N-(pyridin-2-ylmethyl)methanesulfonamide with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding) would be compiled.

Descriptor Calculation : A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be categorized as 1D, 2D, or 3D descriptors, representing different aspects of the molecular structure.

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to create a model that links the descriptors to the biological activity.

Validation : The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

While specific QSAR models exclusively for N-(pyridin-2-ylmethyl)methanesulfonamide are not extensively documented in publicly available literature, the principles of QSAR are widely applied to pyridine and sulfonamide-containing compounds to predict activities ranging from antimicrobial to anticancer effects. For instance, QSAR models have been successfully developed for various heterocyclic compounds, demonstrating the utility of this approach in guiding the synthesis of more potent analogs.

Identification of Key Structural Descriptors

The identification of key structural descriptors is a direct outcome of QSAR modeling. These descriptors pinpoint the molecular features that are most influential in determining the biological activity of a compound. For a molecule like N-(pyridin-2-ylmethyl)methanesulfonamide, these descriptors could include:

Topological Descriptors : These describe the connectivity of atoms in the molecule, such as branching and shape.

Electronic Descriptors : Properties like dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The distribution of charges within the pyridine ring and the sulfonamide group would be particularly important.

Steric Descriptors : These relate to the three-dimensional size and shape of the molecule, which are critical for its interaction with a biological target.

Hydrophobic Descriptors : The lipophilicity of the molecule, often represented by LogP, plays a significant role in its pharmacokinetic and pharmacodynamic properties.

By analyzing the coefficients of these descriptors in a validated QSAR model, researchers can deduce which structural modifications are likely to enhance the desired biological effect. For example, a positive correlation with a descriptor related to the size of a substituent on the pyridine ring might suggest that larger groups in that position could increase activity.

Conformational Analysis and Dynamic Simulations

Conformational analysis of N-(pyridin-2-ylmethyl)methanesulfonamide is crucial for understanding its three-dimensional structure and flexibility, which in turn dictates its interaction with biological macromolecules. While direct studies on this specific isomer are limited, research on the closely related N-3-pyridinylmethanesulfonamide provides valuable insights through molecular mechanics and ab initio quantum-chemical methods.

In one such study, conformational modeling revealed several low-energy conformations. The most stable conformer was then subjected to further optimization using Hartree-Fock (HF) ab initio calculations. This analysis provided detailed geometric parameters, including bond lengths and torsional angles. A key finding was the planar nature of the pyridine ring and the geometry around the sulfonamide nitrogen.

Table 1: Comparison of Geometric Parameters for the Lowest-Energy Conformation of a Pyridinylmethanesulfonamide Analog

| Parameter | Molecular Mechanics (MM) | Ab Initio (HF/3-21G(*)) |

| Bond Length (Å) C2-N2 | 1.418 | 1.401 |

| Bond Length (Å) N2-S | 1.688 | 1.696 |

| Bond Length (Å) S-O1 | 1.432 | 1.448 |

| Torsional Angle (°) C3-C2-N2-S | -179.9 | -179.7 |

| Torsional Angle (°) C2-N2-S-O1 | -58.9 | -60.8 |

Data adapted from a study on N-3-pyridinylmethanesulfonamide.

Molecular dynamics (MD) simulations further enhance this understanding by providing a view of the molecule's behavior over time in a simulated physiological environment. MD simulations can reveal:

The stability of different conformations.

The flexibility of various parts of the molecule.

The nature of interactions with solvent molecules.

The binding dynamics when the molecule is in complex with a biological target.

Such simulations are computationally intensive but offer a dynamic perspective that is complementary to the static picture provided by conformational analysis.

Virtual Screening and De Novo Design Approaches

The scaffold of N-(pyridin-2-ylmethyl)methanesulfonamide can serve as a starting point for discovering new bioactive molecules through virtual screening and de novo design.

Virtual Screening involves searching large databases of chemical compounds to identify those that are likely to bind to a specific biological target. This can be done using either ligand-based or structure-based approaches. In a ligand-based virtual screen, one would search for molecules that are structurally similar to N-(pyridin-2-ylmethyl)methanesulfonamide. A structure-based virtual screen would involve docking a library of compounds into the active site of a target protein to predict their binding affinity.

De Novo Design , on the other hand, is a computational technique for designing novel molecules from scratch. This can be achieved through two main strategies:

Fragment-based design : Small molecular fragments are placed in the active site of a target and then linked together to form a coherent molecule. The N-(pyridin-2-ylmethyl) or the methanesulfonamide moieties could be used as starting fragments.

Structure-growing algorithms : A starting core, such as the pyridine ring, is placed in the active site, and the molecule is "grown" by adding atoms or functional groups in a way that optimizes its interaction with the target.

Both virtual screening and de novo design have been successfully applied to scaffolds containing pyridine and sulfonamide groups to identify novel inhibitors for a variety of enzymes and receptors. These approaches allow for the exploration of a vast chemical space in a time and cost-effective manner, accelerating the early stages of drug discovery. For example, de novo design has been used to generate novel N-(pyridin-4-ylmethyl)aniline derivatives as potential kinase inhibitors, demonstrating the power of this technique in leveraging a known chemical scaffold.

Preclinical Pharmacokinetic Pk and Adme Absorption, Distribution, Metabolism, Excretion Studies Animal Models Only

Metabolism Investigations

The metabolic fate of a drug candidate is a critical component of its preclinical evaluation, providing insights into its potential for efficacy and toxicity. For N-(pyridin-2-ylmethyl)methanesulfonamide, metabolism studies in animal models would focus on its biotransformation, identifying the enzymes involved and the resulting metabolites.

In Vitro Metabolic Stability (e.g., Microsomal Intrinsic Clearance)

In vitro metabolic stability assays are pivotal early-stage assessments in drug discovery. These assays, typically employing liver microsomes, provide a measure of a compound's susceptibility to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The intrinsic clearance (CLint) is a key parameter derived from these studies, indicating the theoretical maximum clearance of the compound by the liver in the absence of blood flow limitations.

For a compound such as N-(pyridin-2-ylmethyl)methanesulfonamide, in vitro studies would involve incubation with liver microsomes from various preclinical species (e.g., rat, mouse, dog, monkey) to assess inter-species differences in metabolism. While specific data for N-(pyridin-2-ylmethyl)methanesulfonamide is not publicly available, a hypothetical representation of such data is presented in Table 1. A higher CLint value would suggest more rapid metabolism and potentially lower bioavailability in vivo.

Table 1: Hypothetical In Vitro Metabolic Stability of N-(pyridin-2-ylmethyl)methanesulfonamide in Liver Microsomes

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 45 | 30.8 |

| Rat | 62 | 22.5 |

| Dog | 38 | 36.7 |

| Monkey | 55 | 25.4 |

| Human | 70 | 19.9 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for N-(pyridin-2-ylmethyl)methanesulfonamide is not available.

Identification of Major Metabolites in Preclinical Species

Identifying the major metabolites of N-(pyridin-2-ylmethyl)methanesulfonamide is crucial for understanding its clearance mechanisms and potential for pharmacologically active or toxic byproducts. This is typically achieved through in vivo studies in animal models, where the compound is administered and biological samples (e.g., plasma, urine, feces) are collected and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).

Based on its chemical structure, potential metabolic pathways for N-(pyridin-2-ylmethyl)methanesulfonamide could include:

Oxidation of the pyridine (B92270) ring: This could lead to the formation of N-oxides or hydroxylated derivatives.

N-dealkylation: Cleavage of the bond between the pyridine ring and the methylene (B1212753) group.

Sulfonamide hydrolysis: While generally stable, the methanesulfonamide (B31651) group could undergo hydrolysis.

The relative contribution of these pathways would likely vary between species.